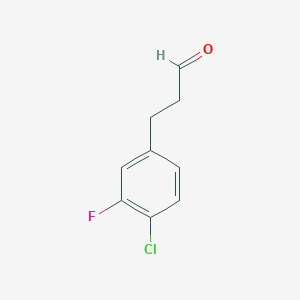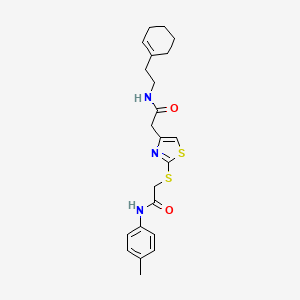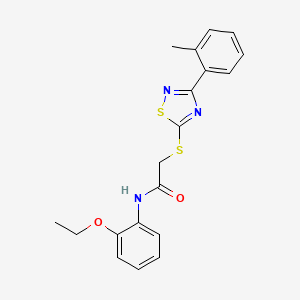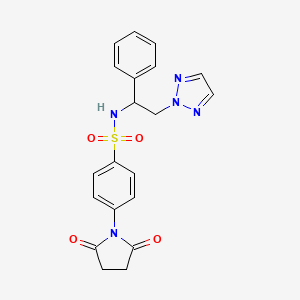
3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde” is likely to be a derivative of "4-Chloro-3-fluorophenylboronic acid" and "3-Fluorophenylboronic acid" . These are organic compounds that contain boronic acid functional groups attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular formula of “4-Chloro-3-fluorophenylboronic acid” is C6H5BClFO2 . It has a molecular weight of 174.37 . The structure includes a phenyl ring with chlorine and fluorine substituents, and a boronic acid group .
Chemical Reactions Analysis
Boronic acids, such as “4-Chloro-3-fluorophenylboronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
Physical And Chemical Properties Analysis
“4-Chloro-3-fluorophenylboronic acid” is a crystalline powder with a melting point of 144°C . It has a molecular weight of 174.362 and a formula weight of 174.36 .
Aplicaciones Científicas De Investigación
Chiral Intermediate Synthesis
One significant application of compounds related to 3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde in scientific research is their use as chiral intermediates in the synthesis of antidepressant drugs. A study by Choi et al. (2010) described the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase with high enantioselectivity. This process involves microbial reductases expressed in Escherichia coli, among which the yeast reductase YOL151W showed the highest activity level, exclusively generating the (S)-alcohol product. This method highlights the importance of such compounds in the efficient production of chiral intermediates, which are crucial for the pharmaceutical industry, especially in the development of drugs with specific enantiomeric forms known to have distinct biological activities (Choi et al., 2010).
Photodehalogenation Studies
Another area of research involves the photodehalogenation of fluoro or chlorobenzene derivatives, which leads to the generation of triplet and singlet phenyl cations and potentially benzyne. The study by Protti et al. (2012) explored how substituents directly affect the formation of different products through this process. The research found that SiMe3 and SnMe3 groups, when used as probes, do not significantly impact the photophysics or primary dehalogenation of the compounds, except in specific cases. This study provides insights into the mechanistic pathways of photodehalogenation and the potential for creating less phototoxic fluorinated drugs through the stabilization offered by these groups (Protti et al., 2012).
Propiedades
IUPAC Name |
3-(4-chloro-3-fluorophenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMVLUIOYSDHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)
![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)


![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)

![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)

